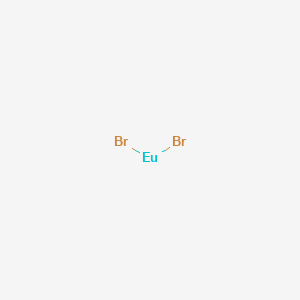

Europium(II) bromide

Description

Properties

CAS No. |

13780-48-8 |

|---|---|

Molecular Formula |

Br2Eu |

Molecular Weight |

311.77 g/mol |

IUPAC Name |

europium(2+);dibromide |

InChI |

InChI=1S/2BrH.Eu/h2*1H;/q;;+2/p-2 |

InChI Key |

PJVPGMOCWCUQHP-UHFFFAOYSA-L |

SMILES |

Br[Eu]Br |

Canonical SMILES |

[Br-].[Br-].[Eu+2] |

Origin of Product |

United States |

Advanced Structural Elucidation and Crystallography of Europium Ii Bromide Systems

Bulk Europium(II) Bromide Crystal Structure Analysis

The analysis of bulk this compound reveals a well-defined crystal structure that shares similarities with other alkaline earth metal halides.

Comparative Crystallography with Isostructural Compounds (e.g., SrBr₂ type)

This compound is isostructural with strontium bromide (SrBr₂), meaning they share the same crystal structure. wikipedia.orgwikipedia.org At room temperature, SrBr₂ adopts a tetragonal unit cell with the space group P4/n. wikipedia.org This structural similarity is expected, given the comparable ionic radii of Eu²⁺ (1.17 Å) and Sr²⁺ (1.18 Å). researchgate.net This similarity extends to other compounds, such as europium bromide monohydrate, which is isostructural with strontium bromide monohydrate, leading to very similar lattice constants. researchgate.net The isostructural relationship is a key aspect in predicting and understanding the properties of EuBr₂-containing materials.

Investigation of Coordination Geometries and Extended Structures

The coordination environment of the europium ion in its compounds is a critical factor influencing their properties. In many europium(II) and europium(III) complexes, the coordination number can range from six to twelve. mdpi.comnih.gov For instance, in a Eu(III)-glutarate coordination polymer, the europium ion is nine-coordinate, adopting a distorted tri-capped trigonal prismatic geometry. frontiersin.org Similarly, a nine-coordinate geometry has been observed for a Eu(III) complex with pyridoxal-semicarbazone. mdpi.comnih.gov

In the context of mixed-anion systems, such as this compound iodide (EuBrI), the divalent europium is nine-coordinate, and the compound adopts the ordered PbCl₂ structure type. researchgate.netresearchgate.net The extended structure of such compounds can be complex. For example, in the crystal structure of Eu₅H₂O₂I₄, anion-centered tetrahedra of [HEu₄]⁷⁺ and [OEu₄]⁶⁺ are interconnected to form infinite ribbons. nih.gov In the case of YSb₂O₄Br, which is isostructural with EuSb₂O₄Br, the [YO₈]¹³⁻ polyhedra connect via common edges to form layers. rsc.org

Nanostructural Characterization of this compound-Containing Materials

The characterization of EuBr₂ at the nanoscale, particularly within composite materials, provides insights into its morphology and elemental distribution, which are crucial for the development of advanced materials.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques for visualizing the morphology and crystal structure of nanomaterials containing this compound.

Studies on CsPbBr₃ nanocrystals doped with Eu²⁺ have utilized TEM to show that the nanocrystals maintain a cubelike morphology with sizes around 8 nm, even with varying Eu²⁺ doping ratios. researchgate.net HRTEM images of these doped nanocrystals reveal the interplanar distances, which can indicate lattice contraction due to the substitution of Pb²⁺ with the smaller Eu²⁺ ion. researchgate.net

In other systems, such as europium-engineered iron oxide nanocubes, TEM and HRTEM have been employed to determine the size and crystalline nature of the nanoparticles. rsc.org For instance, HRTEM of 14 nm EuIO nanocubes revealed a lattice spacing of about 2.9 Å, corresponding to the (220) planes of the Fe₃O₄ crystal. rsc.org Similarly, for CsEuBr₃ perovskite nanocrystals, HRTEM confirmed the formation of spherical nanoparticles with an average diameter of approximately 10 nm. spiedigitallibrary.org

The synthesis of EuS nanoprobes resulted in rod-shaped nanocrystals with dimensions of about 25 nm in diameter and 350 nm in length, as observed by TEM. nih.gov HRTEM of these nanorods showed lattice fringes with spacings of 0.36-0.37 nm. nih.gov In another study, the formation of ultrathin cesium lead bromide platelets spotted with EuBr₂ nanodots was identified using TEM. csic.es

High-Angle Annular Dark-Field (HAADF) Scanning Transmission Electron Microscopy (STEM)

High-Angle Annular Dark-Field (HAADF) Scanning Transmission Electron Microscopy (STEM) provides Z-contrast imaging, which is particularly useful for distinguishing heavy elements like europium within a material.

In the analysis of ultrathin cesium lead bromide platelets, HAADF-STEM was used to identify EuBr₂ nanodots homogeneously distributed throughout the platelets. csic.es This technique, combined with EDS, confirmed the composition of the different nanostructures present in the sample. csic.es Similarly, for CsEuBr₃ nanoparticles, HAADF-STEM images were recorded to support the structural analysis. aip.orghzdr.de

HAADF-STEM has also been instrumental in studying EuS nanoprobes, where it illustrated the distribution of europium and sulfur. nih.gov In the case of CsBr nanocrystals doped with Eu²⁺ embedded in glass, HAADF imaging was used in conjunction with elemental mapping to confirm the presence and distribution of europium within the nanocrystals. acs.org

Elemental Mapping by Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS) is a technique used to determine the elemental composition of a sample and to create elemental maps showing the spatial distribution of different elements. jeol.com

In the study of ultrathin cesium lead bromide platelets, EDS was crucial in confirming the presence of EuBr₂ nanodots and other species like CsPbBr₃ and PbBr₂ nanoparticles. csic.es EDS spectra were recorded by rastering the electron beam over highlighted areas to identify the elemental composition. csic.es

For europium-engineered iron oxide nanocubes, EDS line scanning analysis and element mapping indicated a homogeneous distribution of Eu(III) ions within the iron oxide nanoparticles. rsc.org Similarly, in EuS nanoprobes, HAADF-STEM combined with EDS showed an approximate 70%:30% composition of europium to sulfur. nih.gov

EDS mapping of Eu²⁺-doped CsBr nanocrystals in glass confirmed the presence of Cs, Br, and Eu, providing evidence for the successful incorporation of europium into the nanocrystals. acs.org This technique is also used to verify the elemental distribution in other europium-containing nanoparticles, such as gadolinium oxide nanoparticles doped with europium, where EDS confirmed the uniform distribution of Gd and Eu elements. nih.gov

Powder X-ray Diffraction (PXRD) and Rietveld Refinement for Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline materials, including this compound and its derivatives. ncl.ac.uk This method is instrumental in identifying crystalline phases, determining phase purity, and detecting the presence of any impurities or unreacted starting materials in a sample. ncl.ac.uknih.gov The diffraction pattern obtained is unique to a specific crystalline structure, acting as a fingerprint for the material. For instance, in syntheses involving europium halides, PXRD is crucial for confirming the formation of the desired product and identifying any secondary phases, such as oxy-bromide impurities that might arise from the hydration of the starting materials. nih.gov

The Rietveld refinement method is a powerful computational technique used in conjunction with PXRD data to refine the crystal structure model of a material. wikipedia.orgmalvernpanalytical.com It involves a least-squares approach where a calculated diffraction profile is fitted to the entire measured experimental pattern. wikipedia.org This allows for the precise determination of lattice parameters, atomic positions, and other structural details. malvernpanalytical.com The quality of the fit is often assessed by a Goodness of Fit (GOF) indicator. osti.gov

In the context of europium-containing systems, Rietveld refinement of PXRD data has been successfully employed to confirm the crystal structure and phase purity of newly synthesized compounds. For example, in studies of europium-doped materials, this method validates the incorporation of Eu²⁺ into the host lattice and refines the structural parameters of the final product. osti.govresearchgate.net The refinement process starts with a known structural model, and by adjusting various parameters, it achieves the best possible match between the calculated and observed diffraction patterns. osti.govcdmf.org.br

The table below summarizes key crystallographic data for this compound, which serves as the foundational data for phase identification.

| Property | Value |

| Chemical Formula | EuBr₂ |

| Molar Mass | 311.77 g/mol |

| Crystal System | Tetragonal chemister.ru |

| Space Group | P4/n wikipedia.org |

| Appearance | White Crystalline Solid wikipedia.org |

This table contains data for pure this compound.

In synthetic procedures, PXRD can track the transformation of reactants into products. For example, when Europium(II) iodide (EuI₂) is used in reactions, PXRD patterns can follow the conversion over time, showing the disappearance of the initial phase and the emergence of new crystalline phases. nih.gov This is equally applicable to reactions involving EuBr₂, where identifying phase-pure products is essential. nih.govresearchgate.net

Influence of Ligand Design and Coordination Environment on Molecular Structures

In simple inorganic systems, such as mixed-halide compounds, the coordination environment is dictated by the relative size and charge of the anions. For instance, in this compound iodide (EuBrI), the Eu²⁺ cation is nine-coordinate, adopting a tricapped trigonal prismatic geometry. researchgate.netiucr.orgresearchgate.net The crystal structure is an ordered version of the PbCl₂ type, where the bromide and iodide ions occupy distinct crystallographic sites. iucr.orgresearchgate.net This ordering is driven by the differences in ionic radii between Br⁻ and I⁻.

The introduction of organic ligands dramatically expands the structural possibilities, leading to the formation of molecular complexes with tailored properties. The steric and electronic properties of the ligand are critical in determining the final structure.

Steric Hindrance: Bulky ligands can limit the number of solvent or other ligand molecules that can coordinate to the Eu²⁺ center. For example, in a series of Eu(II) complexes with substituted bis(pyrazolyl)borate ligands, the steric hindrance of the ligand dictates the number of coordinating tetrahydrofuran (B95107) (THF) solvent molecules, resulting in different coordination polyhedra, such as deformed octahedra or triangular prisms. mdpi.com

Ligand Type and Connectivity: The nature of the ligand and its binding mode can lead to the formation of monomers, dimers, or extended coordination polymers. The reaction of EuCl₂ with 2,2′-bipyrimidine (bpm) can yield a cationic molecular complex in water, but a 3-dimensional coordination polymer in organic solvents like THF or methanol (B129727), where both chloride ions and bpm ligands act as bridges between Eu(II) centers. rsc.org Similarly, sterically hindered bianionic ligands can form complexes where the Eu(II) atom is coordinated by nitrogen atoms from the ligand and oxygen atoms from THF molecules. researchgate.net

Heteroatoms in Ligands: The incorporation of different heteroatoms into the ligand framework, such as phosphorus or arsenic in phospholyl and arsolyl ligands, significantly influences the resulting structure and properties of the europium(II) complexes. These ligands can form triple-decker sandwich complexes with distinct coordination environments. acs.org

The coordination environment around the Eu²⁺ ion in various complexes is detailed in the interactive table below, showcasing the versatility of its structural chemistry.

| Compound/System | Ligand(s) | Eu²⁺ Coordination Number | Coordination Geometry |

| EuBrI | Bromide, Iodide | 9 | Tricapped Trigonal Prism iucr.orgresearchgate.net |

| Li₂Eu₃Br₂[BO₃]₂ | Bromide, Oxoborate | 8 and 9 | Bicapped Trigonal Prism & Monocapped Square Antiprism uni-stuttgart.de |

| Eu-Bp Complexes | Bis(pyrazolyl)borates, THF | 6 or 7 | Deformed Octahedron or Capped Trigonal Prism mdpi.com |

| [EuCl(bpm)₂(H₂O)₄]⁺ | 2,2'-bipyrimidine, Chloride, Water | Not specified | Cationic molecular complex rsc.org |

| [{(η⁵-Dtp)EuII(thf)}₂{μ-η⁸:η⁸-C₈H₈}] | Phospholyl, THF, Cyclooctatetraene | Not specified | Triple-Decker Sandwich Complex acs.org |

This table illustrates how different ligands lead to varied coordination numbers and geometries in Europium(II) complexes.

Electronic Structure and Spectroscopic Investigations of Europium Ii Bromide

Electronic Configurations and Transition States of Europium Ions

The electronic behavior of Europium(II) bromide is dominated by the electron configuration of the Eu²⁺ ion.

4f⁷ Ground State of Europium(II) and Excited State Possibilities

The Europium(II) ion (Eu²⁺) possesses a ground state electronic configuration of [Xe] 4f⁷. thermofisher.com This half-filled 4f shell imparts significant stability to the ion. wikipedia.org The ground state is specifically denoted as ⁸S₇/₂. researchgate.netntno.org Upon excitation, electrons can be promoted to higher energy levels. The primary excited state of interest involves the promotion of a 4f electron to a 5d orbital, resulting in a 4f⁶5d¹ configuration. ntno.orgarxiv.orgepa.gov

Analysis of 4f⁶-5d¹ Electronic Transitions in Europium(II)

The transition from the 4f⁷ ground state to the 4f⁶5d¹ excited state is a key feature in the spectroscopy of Eu²⁺ compounds. ntno.org This transition is parity-allowed, meaning it has a high probability of occurring, which results in strong, broad absorption and emission bands. osti.govnih.gov The energy of this transition is sensitive to the local environment of the Eu²⁺ ion, including the crystal field effects imposed by the surrounding bromide ions. nih.gov The 4f⁶ core of the excited state can exist in several ⁷Fⱼ multiplet levels, which can lead to a "staircase" like structure in the absorption spectra. osti.gov The emission resulting from the relaxation of the 4f⁶5d¹ state back to the 4f⁷ ground state is typically a broad band. researchgate.netbiomedres.us

Distinction and Interplay with 4f⁷-4f⁷ Transitions

In addition to the strong 4f⁷-4f⁶5d¹ transitions, weaker and sharper transitions can occur within the 4f⁷ configuration itself. osti.gov These are known as 4f-4f transitions. A notable example is the transition from the ⁸S₇/₂ ground state to the excited ⁶P₇/₂ state, which is also part of the 4f⁷ configuration. osti.gov These transitions are parity-forbidden, making them much weaker and narrower than the f-d transitions. osti.govnih.gov The interplay between these two types of transitions is significant. If the lowest energy level of the 4f⁶5d¹ configuration is close to the energy of an excited 4f⁷ level (like ⁶P₇/₂), both types of emission can be observed, particularly at low temperatures. osti.gov The relative intensity of the f-f and f-d emissions can be influenced by temperature and the specific host lattice.

Core-Level Spectroscopic Techniques

To experimentally investigate the electronic structure of this compound, several advanced spectroscopic techniques are employed.

X-ray Photoelectron Spectroscopy (XPS) for Valence State Determination and Local Environments

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of a material. acs.org In the context of europium compounds, XPS is particularly useful for distinguishing between the Eu²⁺ and Eu³⁺ valence states. acs.orgresearchgate.netnih.gov The core-level binding energies of electrons are sensitive to the oxidation state of the atom. For europium, the Eu 3d and Eu 4d core levels show distinct chemical shifts between the divalent and trivalent states, with Eu³⁺ exhibiting higher binding energies due to the increased effective nuclear charge. acs.orgnih.gov By analyzing the positions and shapes of these peaks, the relative concentrations of Eu²⁺ and Eu³⁺ in a sample can be quantified. acs.orgnih.gov This is crucial for confirming the purity of this compound and for studying any potential oxidation to Eu³⁺.

| Core Level | Eu²⁺ Binding Energy (eV) | Eu³⁺ Binding Energy (eV) |

| Eu 3d₅/₂ | ~1123-1125 | ~1133-1135 |

| Eu 3d₃/₂ | ~1153-1155 | ~1163-1165 |

Note: Exact binding energies can vary slightly depending on the chemical environment and instrument calibration.

X-ray Absorption Spectroscopy (XAS) for Electronic State Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic structure and confirming the oxidation state of elements within a compound. In the study of europium-containing materials, it is crucial for verifying the presence of the desired Eu(II) state, which is responsible for the characteristic 5d–4f luminescence.

Investigations using X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Europium L₃ edge have been employed to unequivocally identify the Eu(II) oxidation state in materials like cesium europium bromide (CsEuBr₃) nanocrystals. hzdr.de By comparing the XANES spectrum of CsEuBr₃ with reference standards such as this compound (EuBr₂) and Europium(III) oxide (Eu₂O₃), researchers have confirmed the dominant presence of Eu(II). hzdr.de The results of one such study indicated that the sample contained 99% Eu(II), validating the synthesis of the desired divalent europium perovskite. hzdr.de

Similarly, X-ray Photoelectron Spectroscopy (XPS) serves as a complementary surface-sensitive technique to determine the valence states of europium. Analysis of Eu-doped cesium bromide (CsBr) nanocrystals has shown distinct XPS peaks corresponding to both Eu²⁺ and Eu³⁺. acs.org In glass-ceramic hosts, the coexistence of Eu²⁺ and Eu³⁺ can be attributed to the self-reduction of Eu³⁺ to Eu²⁺, a phenomenon influenced by the basicity of the glass matrix and high melting temperatures. acs.org The relative intensity ratio between Eu²⁺ and Eu³⁺ can be altered by subsequent heat treatments, indicating the successful incorporation of Eu²⁺ ions into the desired CsBr nanocrystal host. acs.org The principle of using XAS to confirm the divalent state has also been demonstrated in related halide systems, such as CsSrI₃:Eu scintillators, where the electronic structure of Eu was confirmed to be predominantly Eu(II). researchgate.net

Optical Absorption and Emission Spectroscopy

The optical properties of this compound and its derivatives are central to their application in lighting and scintillation. Photoluminescence spectroscopy provides a deep understanding of their efficiency, color, and dynamic behavior.

Photoluminescence (PL) Spectroscopy and Quantum Yield Analysis

Photoluminescence (PL) quantum yield (PLQY) is a critical metric that defines the efficiency of a luminescent material. For europium(II)-based bromides, the PLQY is highly dependent on the host material and synthesis conditions. Colloidal CsEuBr₃ nanocrystals have been reported to exhibit a PLQY of 39%. aip.orgresearchgate.net

Significant enhancements in quantum yield can be achieved through material engineering. For instance, when Eu²⁺ ions are incorporated into CsBr nanocrystals that are precipitated within a glass matrix, the PLQY can be boosted to as high as 55.8%. acs.org In this system, increasing the doping concentration of Eu²⁺ was found to systematically improve the PLQY. acs.org Other studies on Eu²⁺ doped CsBr nanocrystals prepared via a hot-injection method have reported PLQY values up to 32.8%. researchgate.netresearchgate.net The choice of host matrix is paramount; doping Eu²⁺ into a cesium lead bromide (CsPbBr₃) perovskite host has been shown to yield even higher PLQY values, ranging from 55% to 90%. acs.org

Determination of Excitation and Emission Maxima

The excitation and emission spectra define the color and potential applications of EuBr₂-based phosphors. Colloidal CsEuBr₃ nanocrystals are known for their bright blue emission, with a characteristic peak centered at approximately 413 nm. hzdr.deaip.orgresearchgate.net The corresponding excitation spectra for these nanocrystals show features around 320 nm and 355 nm. hzdr.de

The local environment of the Eu²⁺ ion significantly influences the emission wavelength. When Eu²⁺ is doped into CsBr nanocrystals within a glass host, a narrow-band blue photoluminescence is observed at 447 nm. acs.org In contrast, Eu²⁺-doped CsBr nanocrystals synthesized by a hot-injection method show a similar blue emission peak at 440 nm. researchgate.netresearchgate.net The excitation peaks for the glass-ceramic system can be tuned, shifting from 396 nm to 421 nm based on the doping concentration. acs.org Furthermore, under high-energy X-ray irradiation, single crystals of CsEuBr₃ exhibit emission peaks at both 445 nm, associated with the Eu²⁺ 5d-4f transition, and a secondary peak at 510 nm related to defects. researchgate.net

Investigation of Optical Band Gap and Bandgap Engineering Strategies

Modifying the optical band gap of a material is a key strategy for tuning its light-absorbing and emitting properties. For this compound systems, bandgap engineering can be achieved by altering the chemical composition and structure. A direct method involves adjusting the dopant concentration. Research has demonstrated that increasing the effective doping concentration of Eu²⁺ in CsBr nanocrystals leads to a diminishing of the optical bandgap. acs.org This is evidenced by a significant redshift of the absorption edge from 317 nm for undoped CsBr to 416 nm for heavily Eu²⁺-doped CsBr NCs. acs.org The incorporation of Eu²⁺ into a CsPbBr₃ host has also been shown to cause a slight decrease in the band gap. acs.org

A more advanced approach involves creating hybrid materials. The design of hybrid organic-inorganic europium(II) bromides, such as [Cat]EuBr₃MeOH, where 'Cat' represents an organic cation, allows for bandgap regulation through the selection of the organic component. acs.org This strategy of B-site cation screening and bandgap engineering via organic cations provides a pathway to enhance properties like scintillation light yield. acs.org

Time-Resolved Photoluminescence and Luminescence Decay Dynamics

Time-resolved photoluminescence (TRPL) studies reveal the dynamics of excited states, providing information on luminescence lifetimes and decay pathways. For colloidal CsEuBr₃ nanocrystals, the emission from the Laporte-allowed 4f⁷–4f⁶5d¹ transition of Eu²⁺ has a reported photoluminescence decay time of 263 nanoseconds. aip.orgresearchgate.net

The host matrix and local environment dramatically affect these dynamics. When Eu²⁺ ions are incorporated into CsBr nanocrystals within a glass matrix, their decay characteristics change significantly. acs.org The decay profile transitions from a biexponential function in the precursor glass to a monoexponential decay in the CsBr nanocrystals. acs.org Moreover, the average luminescence lifetime shows a monotonic increase with higher heat-treatment temperatures and greater Eu²⁺ doping concentrations, extending from approximately 500 ns to over 1060 ns. acs.org This increase in lifetime without signs of concentration quenching suggests an efficient and well-ordered incorporation of the Eu²⁺ ions into the nanocrystal lattice. acs.org

Influence of Host Matrix, Doping Concentration, and Local Environment on Luminescence Properties

The luminescence properties of the Eu²⁺ ion are exceptionally sensitive to its surroundings, including the host matrix, the concentration of the dopant, and its immediate coordination environment.

The choice of the host matrix is fundamental. A stark contrast is observed when comparing Eu²⁺ in a glass matrix versus a CsBr nanocrystal matrix. In the precursor glass, Eu²⁺ ions exhibit a broad-band blue emission (around 436 nm), but after heat treatment causes their incorporation into CsBr nanocrystals, the emission transforms into a narrow-band blue PL at 447 nm. acs.org Doping Eu²⁺ into different host lattices, such as various double bromides like KSr₂Br₅ and CsBa₂Br₅, also results in efficient but distinct luminescence, underscoring the host's role. researchgate.net When EuBr₂ nanodots are used in conjunction with CsPbBr₃, they can induce the formation of hybrid nanoplatelets with unique optical signatures, such as an emission peak at 436 nm characteristic of the newly formed structure. csic.es

Doping concentration is another critical parameter. In CsBr:Eu²⁺ systems, increasing the concentration of Eu²⁺ has been shown to boost the PLQY and systematically shift the bandgap. acs.org Similarly, in various bromide hosts, the light output is strongly dependent on the Eu²⁺ concentration. researchgate.net In CsPbBr₃ perovskites, Eu²⁺ doping not only improves material stability but also tunes the emission color from green to cyan, enriching the optical properties of the host. acs.orgnih.gov This demonstrates that the emission of Eu²⁺ varies significantly with the host it is doped into. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Reflectance Spectroscopy

Ultraviolet-Visible (UV-Vis) reflectance spectroscopy is a pivotal technique for investigating the electronic structure of solid-state materials like this compound (EuBr₂). This method measures the light reflected from a sample across the ultraviolet and visible regions of the electromagnetic spectrum. For powdered or opaque solids, diffuse reflectance spectroscopy is particularly informative, as it analyzes the light that is scattered from the sample surface. The resulting spectrum provides insights into the electronic transitions occurring within the compound, most notably the transitions involving the 4f and 5d orbitals of the europium(II) ion.

Research Findings

Investigations using diffuse reflectance spectroscopy on solid this compound have identified distinct absorption bands corresponding to the electronic transitions of the Eu²⁺ ion. The electronic configuration of Eu²⁺ is [Xe]4f⁷, which gives it a half-filled 4f subshell and results in unique spectroscopic properties.

The observed absorption bands in the UV-Vis spectrum of EuBr₂ are attributed to the Laporte-allowed 4f⁷ → 4f⁶5d¹ electronic transitions. researchgate.net This transition involves the promotion of an electron from the 4f orbital to the 5d orbital. The crystal field environment surrounding the Eu²⁺ ion in the solid lattice causes a splitting of the 5d orbitals, which can result in multiple absorption bands.

Specifically, two main absorption regions have been identified for powdered EuBr₂ through diffuse reflectance measurements:

A lower energy band is observed in the range of 23,000–33,000 cm⁻¹. researchgate.net

A higher energy band is present in the range of 33,000–45,000 cm⁻¹. researchgate.net

The maxima of these absorption bands provide more precise energy values for the electronic transitions. Furthermore, at higher energies within the spectrum, a charge transfer transition from the bromide (Br⁻) ligand to the europium (Eu²⁺) ion can be anticipated. researchgate.net The study of these spectral features is crucial for understanding the electronic and optical properties of this compound.

Data Table

The following table summarizes the key absorption band data obtained from the diffuse reflectance spectrum of solid this compound.

| Absorption Band | Wavenumber Range (cm⁻¹) | Absorption Maximum (approx. cm⁻¹) | Wavelength Maximum (approx. nm) | Attributed Transition |

|---|---|---|---|---|

| Band I | 23,000 - 33,000 | 24,000 | 417 | 4f⁷ → 4f⁶5d¹ |

| Band II | 33,000 - 45,000 | 34,500 | 290 | 4f⁷ → 4f⁶5d¹ |

Data sourced from research on the physicochemical properties of the EuBr₂–NaBr binary system, which included reflectance spectra of the pure components. researchgate.net

Thermodynamic Analysis and Phase Equilibria Studies of Europium Ii Bromide Systems

Binary and Ternary Phase Diagram Investigations

The study of phase equilibria in binary and ternary systems containing Europium(II) bromide (EuBr₂) is crucial for understanding the formation of new compounds and their thermal behavior. These investigations, primarily conducted using techniques like Differential Scanning Calorimetry (DSC), provide fundamental data on stoichiometric compounds, eutectic points, and peritectic reactions that define the thermodynamic landscape of these mixtures.

The phase diagram of the EuBr₂–CsBr system has been established through detailed thermal analysis. The investigation reveals the formation of two distinct stoichiometric compounds and is characterized by two eutectic reactions.

Investigations of the EuBr₂–CsBr system have identified two intermediate compounds with unique thermal properties.

CsEuBr₃: This compound is found to melt congruently, meaning it transforms from a solid to a liquid of the same composition, at a temperature of 1034 K. It also exhibits a solid-state phase transition at a lower temperature of 489 K.

CsEu₃Br₇: Unlike CsEuBr₃, this compound is not stable up to its melting point. It decomposes in the solid phase at 704 K. This type of decomposition is also referred to as a peritectoid reaction.

Table 1: Stoichiometric Compounds in the EuBr₂–CsBr System

| Compound | Melting Behavior | Melting/Decomposition Temperature (K) | Additional Phase Transitions (K) |

|---|---|---|---|

| CsEuBr₃ | Congruent | 1034 | 489 (Solid-solid) |

The phase diagram for the EuBr₂–CsBr system is defined by two eutectic points and one peritectoid decomposition. A eutectic is a mixture of substances that melts and solidifies at a single temperature that is lower than the melting points of the separate constituents. A peritectoid reaction is a solid-state reaction where two solid phases react to form a new, different solid phase.

CsBr–CsEuBr₃ Eutectic: The first eutectic occurs at a composition of 19.7 mol% EuBr₂ (x = 0.197) and melts at a temperature of 812 K. wikipedia.orgwikidata.orgresearchgate.net

CsEuBr₃–EuBr₂ Eutectic: The second eutectic is located at a composition of 82.1 mol% EuBr₂ (x = 0.821) with a melting temperature of 864 K. wikipedia.orgwikidata.orgresearchgate.net

Peritectoid Decomposition: The compound CsEu₃Br₇ undergoes a solid-state decomposition at 704 K. wikidata.org

Table 2: Invariant Reactions in the EuBr₂–CsBr System

| Reaction Type | EuBr₂ Mole Fraction (x) | Temperature (K) | Phases in Equilibrium |

|---|---|---|---|

| Eutectic | 0.197 | 812 | Liquid ↔ CsBr + CsEuBr₃ |

| Peritectoid | 0.750 | 704 | CsEu₃Br₇ ↔ CsEuBr₃ + EuBr₂ |

The EuBr₂–RbBr binary system is more complex than the cesium bromide system, featuring three stoichiometric compounds with varied thermal stabilities, alongside two eutectic points and peritectic reactions. researchgate.netakjournals.com

Three distinct compounds have been identified in this system through thermal analysis. akjournals.com

Rb₂EuBr₄: This compound is stable only at lower temperatures and decomposes through a peritectic reaction at 778 K. researchgate.netakjournals.com

RbEuBr₃: This intermediate compound melts incongruently (a peritectic reaction) at 852 K and also undergoes a solid-solid phase transition at 732 K. researchgate.netakjournals.com

RbEu₂Br₅: This compound melts congruently at 888 K, the highest melting point of the three intermediates. researchgate.netakjournals.com

Table 3: Stoichiometric Compounds in the EuBr₂–RbBr System

| Compound | Melting Behavior | Melting/Decomposition Temperature (K) | Additional Phase Transitions (K) |

|---|---|---|---|

| Rb₂EuBr₄ | Peritectic | 778 | - |

| RbEuBr₃ | Incongruent (Peritectic) | 852 | 732 (Solid-solid) |

The phase diagram is characterized by both eutectic and peritectic reactions. A peritectic reaction involves a liquid and a solid phase reacting at a specific temperature to form a new solid phase. akjournals.com

Eutectic 1: The first eutectic point is found at a composition of 31.6 mol% EuBr₂ (x = 0.316) and a temperature of 776 K. researchgate.netakjournals.com

Peritectic Reaction (Rb₂EuBr₄): The compound Rb₂EuBr₄ decomposes at 778 K. akjournals.com

Peritectic Reaction (RbEuBr₃): The compound RbEuBr₃ melts incongruently at 852 K. akjournals.com

Eutectic 2: The second eutectic is located at 79.7 mol% EuBr₂ (x = 0.797) with a temperature of 859 K. researchgate.netakjournals.com

Table 4: Invariant Reactions in the EuBr₂–RbBr System

| Reaction Type | EuBr₂ Mole Fraction (x) | Temperature (K) | Phases in Equilibrium |

|---|---|---|---|

| Eutectic | 0.316 | 776 | Liquid ↔ RbBr + Rb₂EuBr₄ |

| Peritectic | ~0.333 | 778 | Rb₂EuBr₄ ↔ Liquid + RbEuBr₃ |

| Peritectic | ~0.500 | 852 | RbEuBr₃ ↔ Liquid + RbEu₂Br₅ |

Compound PubChem CIDs

Table 5: PubChem Compound Identifiers

| Compound Name | PubChem CID |

|---|---|

| This compound | 53249294 wikipedia.orgfishersci.co.ukamericanelements.com |

| Cesium bromide | 24592 fishersci.befishersci.nowikipedia.orgwikidata.org |

| Rubidium bromide | 4670918 fishersci.dkamericanelements.comnih.gov |

| CsEuBr₃ | Not available |

| CsEu₃Br₇ | Not available |

| Rb₂EuBr₄ | Not available |

| RbEuBr₃ | Not available |

Identification of Stoichiometric Compounds (e.g., Rb2EuBr4, RbEuBr3, RbEu2Br5)

This compound – Potassium Bromide (EuBr2–KBr) System

The this compound – Potassium Bromide (EuBr2–KBr) system has been investigated using differential scanning calorimetry (DSC). researchgate.net The phase diagram reveals the formation of three stoichiometric compounds and three eutectics. researchgate.net

Two of the compounds, K2EuBr4 and KEu2Br5, melt congruently at 834 K and 880 K, respectively. researchgate.netacs.org The third compound, KEuBr3, exhibits more complex behavior; it undergoes a solid–solid phase transition at 810 K and decomposes peritectically at 846 K. researchgate.netacs.org The existence of KEuBr3 was initially postulated and later suggested for confirmation by high-temperature X-ray measurements. acs.org

The three eutectic mixtures in this system are found at EuBr2 mole fractions of 0.318, 0.433, and 0.789, with corresponding eutectic temperatures of 829 K, 811 K, and 854 K. researchgate.net The compositions of these eutectics were determined using the Tamman method. researchgate.net

For a comprehensive thermodynamic description of the KBr-EuBr2 system, the CALPHAD (Calculation of Phase Diagrams) method has been employed. researchgate.netresearchgate.net This approach utilizes a two-sublattice ionic solution model for the liquid phase to represent the phase diagram and enthalpy of mixing data. researchgate.netresearchgate.net The thermodynamic parameters for pure KBr and EuBr2 were sourced from established databases and previous assessments. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Event Characterization

Differential Scanning Calorimetry (DSC) is a primary technique for investigating phase equilibria and thermal events in EuBr2 systems. researchgate.netacs.orgakjournals.com This method has been used to study binary systems of EuBr2 with various alkali metal bromides, including KBr and RbBr. researchgate.netakjournals.com DSC measurements allow for the determination of temperatures and enthalpies of phase transitions. acs.orgresearchgate.net In typical experiments, samples are sealed in quartz crucibles under vacuum to prevent reactions with the atmosphere, which is crucial due to the hygroscopic nature of these compounds. osti.gov

Determination of Congruent and Incongruent Melting Points

DSC is instrumental in distinguishing between congruent and incongruent melting points of compounds within binary systems. wikipedia.orgyoutube.comdalalinstitute.com

Congruent Melting: A compound is said to melt congruently when the liquid phase that forms has the same composition as the solid. wikipedia.org In the EuBr2–KBr system, the compounds K2EuBr4 and KEu2Br5 exhibit congruent melting at 834 K and 880 K, respectively. researchgate.netacs.org Similarly, in the EuBr2-RbBr system, RbEu2Br5 melts congruently at 888 K. akjournals.com The DSC thermograms for these transitions show a sharp, characteristic peak at the melting temperature. acs.org

Incongruent Melting (Peritectic Decomposition): Incongruent melting occurs when a compound decomposes into a new solid phase and a liquid phase of different compositions upon heating. akjournals.com The compound KEuBr3 in the EuBr2–KBr system decomposes peritectically at 846 K. researchgate.net In the EuBr2-RbBr system, RbEuBr3 melts incongruently at 852 K, and Rb2EuBr4 decomposes peritectically at 778 K. akjournals.com

Analysis of Solid-Solid Phase Transitions

DSC is also effective in detecting solid-solid phase transitions. researchgate.netacs.orgacs.org In the EuBr2–KBr system, the compound KEuBr3 undergoes a solid-solid phase transition at 810 K before it decomposes. researchgate.net Similarly, in the EuBr2-RbBr system, RbEuBr3 shows a solid-solid phase transition at 732 K. akjournals.com Another example is found in the EuBr2-CsBr system, where CsEuBr3 undergoes a solid-solid phase transition at 489 K. acs.org These transitions appear as distinct thermal events on the DSC heating curves. acs.org

Measurement of Thermodynamic Quantities

Enthalpy of Mixing and Formation of Solid Compounds

The enthalpy of mixing for liquid EuBr2-KBr mixtures has been a subject of thermodynamic investigation. researchgate.net Direct calorimetry measurements have been used to determine the mixing enthalpy across the entire composition range. akjournals.com In the related EuBr2-RbBr system, the minimum of the mixing enthalpy is observed at a mole fraction of EuBr2 of approximately 0.4. akjournals.comresearchgate.net

The CALPHAD method has been utilized to create a self-consistent thermodynamic description of the KBr-EuBr2 system, which includes the Gibbs free energy of formation of the solid compounds. researchgate.net This modeling approach helps to verify the thermodynamic compatibility of the phase diagram. acs.org

Heat Capacities of Condensed and Liquid Phases

The heat capacities of solid and liquid EuBr2 have been experimentally determined over a temperature range of 300–1100 K using differential scanning calorimetry. researchgate.netresearchgate.net These experimental data, in conjunction with literature values for entropy and standard molar enthalpy of formation, have been used to calculate the thermodynamic functions of europium dibromide up to 1300 K. researchgate.net

For the intermediate compounds formed in the EuBr2–KBr system, such as K2EuBr4 and KEu2Br5, their heat capacities have also been measured via DSC. researchgate.netacs.orgresearchgate.net The experimental heat capacity data is often fitted to a polynomial function of temperature. researchgate.netacs.orgacs.org These heat capacity values are crucial for calculating various thermodynamic functions, like enthalpy and entropy, up to high temperatures (e.g., 1100 K). acs.orgacs.org Similar measurements and calculations have been performed for compounds in the EuBr2-RbBr system. acs.orgacs.org

Computational Thermodynamics and Phase Diagram Modeling (CALPHAD Method)

The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational approach used to model thermodynamic properties and construct phase diagrams of multicomponent systems. nist.govonera.fr This methodology relies on the thermodynamic description of the Gibbs free energy for each phase, which is modeled as a function of temperature, pressure, and composition. nist.gov By assessing experimental data from constituent subsystems, the CALPHAD approach can be used to create consistent and reliable thermodynamic databases. uoa.grresearchgate.net These databases are crucial for predicting phase equilibria and thermodynamic properties, which is essential for materials design and processing. nist.gov

In the context of this compound systems, the CALPHAD method has been successfully applied to investigate binary systems, such as EuBr₂–CsBr. uoa.gracs.org For the EuBr₂–CsBr system, researchers utilized the CALPHAD approach to verify the thermodynamic phase compatibility and to calculate the phase diagram. uoa.gracs.org The process involves using specialized software programs like BINGSS, BINFKT, and PHDMAN for calculations and Bayes regression. uoa.grresearchgate.net

The thermodynamic properties of the liquid phase in these systems have been modeled using the associated solution model (ASM). uoa.grresearchgate.net This model assumes the formation of associates in the liquid solution. For instance, in the EuBr₂–CsBr system, the formation of (CsBr)₂(EuBr₂) associates was assumed. uoa.grresearchgate.net The Gibbs free energy of the liquid phase is then described by a formula that accounts for the contributions of the individual components and the associates. uoa.grresearchgate.net

The temperature dependence of the Gibbs free energy for the pure components is typically represented by the SGTE (Scientific Group Thermodata Europe) description. uoa.grresearchgate.net The coefficients for these equations are derived from experimental data. uoa.grresearchgate.net

The following table presents the coefficients for the SGTE equation describing the temperature dependence of the Gibbs free energy for solid and liquid EuBr₂.

| Compound | Phase | A (J mol⁻¹) | B (J mol⁻¹ K⁻¹) | C (J mol⁻¹ K⁻¹) | D (J mol⁻¹ K⁻²) | Temperature Range (K) |

|---|---|---|---|---|---|---|

| EuBr₂ | Solid | –22402.6372 | 3.60520024 | –77.39 | –0.004155 | 298–941 |

| EuBr₂ | Liquid | –26135.5536 | 5.76187376 | –105.39 | 0 | 941–1100 |

Data sourced from: researchgate.netacs.org

The calculated phase diagram for the EuBr₂–CsBr system, derived from the CALPHAD method, shows good agreement with experimental data obtained through techniques like differential scanning calorimetry (DSC). uoa.gracs.org This demonstrates the reliability of the CALPHAD approach in predicting the phase behavior of this compound systems. uoa.gracs.org

Vaporization Behavior and Thermochemical Properties of Europium Bromides

The study of the vaporization behavior of europium bromides is crucial for understanding their high-temperature chemistry and for the development of materials that utilize these compounds. umich.eduresearchgate.net High-temperature mass spectrometry and Knudsen effusion methods are primary techniques used to investigate these processes. researchgate.netdoi.org

Research has shown that europium dibromide (EuBr₂) and europium tribromide (EuBr₃) exhibit different vaporization behaviors. umich.edudoi.org this compound vaporizes congruently, meaning the solid and vapor phases have the same composition. umich.edudoi.org In contrast, europium(III) bromide undergoes incongruent vaporization, decomposing into this compound and bromine gas. umich.edu

Incongruent Vaporization Processes (e.g., EuBr₃ to EuBr₂ and Br₂)

Studies have confirmed that europium tribromide (EuBr₃) does not vaporize congruently. umich.edu Instead, it decomposes upon heating to form solid europium dibromide (EuBr₂) and bromine gas (Br₂), as described by the following reaction:

2EuBr₃(s) ⇌ 2EuBr₂(s) + Br₂(g) umich.edu

This incongruent vaporization process has been observed in the temperature range of 502 to 623 K. umich.edu The decomposition of EuBr₃ into the more stable divalent bromide is a key feature of the europium-bromine system at elevated temperatures. umich.edu The formation of some europium(II) has also been noted during the thermal decomposition of hydrated europium bromide in the absence of oxygen at temperatures above 300°C. kent.ac.uk The equilibrium bromine pressure over EuBr₃ reaches 1 atmosphere at approximately 667 K. umich.edu

The thermodynamic parameters for this vaporization reaction have been determined. At a median temperature of 563 K, the enthalpy and entropy changes for the reaction are:

ΔH°(563 K): (22.85 ± 0.18) kcal/mol umich.edu

ΔS°(563 K): (34.26 ± 0.32) cal/(K·mol) umich.edu

These values, when adjusted to standard temperature (298.15 K), provide further insight into the thermodynamics of the decomposition. umich.edu

Equilibrium Vapor Pressure Measurements

The equilibrium vapor pressure of bromine gas resulting from the incongruent vaporization of EuBr₃ has been measured using a static method with spectrophotometric detection. umich.edu The measurements were conducted over a temperature range of 502 K to 623 K. umich.edu The relationship between the equilibrium pressure of Br₂ (P) in atmospheres and the absolute temperature (T) in Kelvin is given by the following equation:

log₁₀(P/atm) = −(4994 ± 39)K/T + (7.485 ± 0.070) umich.edu

The following table summarizes selected experimental data from these vapor pressure measurements.

| Temperature (K) | 10³/T (K⁻¹) | Pressure (atm) | log₁₀(P/atm) |

|---|---|---|---|

| 502.4 | 1.990 | 0.00336 | -2.474 |

| 523.6 | 1.910 | 0.00908 | -2.042 |

| 545.9 | 1.832 | 0.0247 | -1.607 |

| 573.4 | 1.744 | 0.0722 | -1.141 |

| 598.4 | 1.671 | 0.180 | -0.745 |

| 623.1 | 1.605 | 0.385 | -0.415 |

Data sourced from: umich.edu

In contrast to the successful static measurements, attempts to measure equilibrium pressures using Knudsen effusion experiments were not successful. umich.edu

Regarding this compound, high-temperature mass spectrometry studies have shown that its saturated vapor in the temperature range of 1049–1261 K consists mainly of EuBr₂ molecules. researchgate.net The fraction of dimer molecules (Eu₂Br₄) was found to be less than 1%, and the decomposition of EuBr₂ was determined to be negligible. researchgate.netdoi.org

Investigations into Magnetic Properties and Phenomena of Europium Ii Bromide Systems

Inherent Paramagnetism of the Europium(II) Ion (4f⁷ Electronic Configuration)

The Europium(II) (Eu²⁺) ion possesses a 4f⁷ electronic configuration, which is the primary determinant of its magnetic properties. wikidata.org This half-filled 4f shell results in a ground-state term symbol of ⁸S₇/₂, indicating a total spin quantum number (S) of 7/2. wikidata.orgamericanelements.comwikipedia.org According to Hund's rules, the seven 4f electrons occupy separate orbitals with parallel spins, maximizing the total spin and leading to a large magnetic moment.

This electronic arrangement gives rise to strong paramagnetic behavior. wikipedia.org The theoretical spin-only magnetic moment for a non-interacting Eu²⁺ ion is 7.94 µB. In practical measurements on various Eu(II) compounds, the effective magnetic moment is often found to be in close agreement with this value. wikipedia.org The significant magnetic moment of the Eu²⁺ ion makes it a valuable component in the study of magnetic materials. americanelements.com

Single-Molecule Magnet (SMM) Behavior in Europium(II) Complexes

While the Eu²⁺ ion's ⁸S₇/₂ ground state is electronically isotropic with no first-order orbital angular momentum, making it an unlikely candidate for high magnetic anisotropy, recent studies have shown that it can form complexes exhibiting Single-Molecule Magnet (SMM) behavior. americanelements.comfishersci.co.uk SMMs are individual molecules that can function as tiny magnets, displaying slow relaxation of their magnetization and magnetic hysteresis, which are crucial for potential applications in high-density data storage and quantum computing. americanelements.comfishersci.co.uk

The key to unlocking SMM properties in Eu(II) systems lies in manipulating the ion's coordination environment, or crystal field, to induce magnetic anisotropy. americanelements.com This was successfully demonstrated in a quasi-linear bis(silylamido) Eu(II) complex, [EuII(N{SiMePh₂}₂)₂], which was the first reported example of a europium-based SMM. americanelements.comfishersci.co.uk

Observation and Characterization of Slow Magnetic Relaxation Dynamics

The definitive sign of SMM behavior is the observation of slow magnetic relaxation, which is typically probed using alternating current (AC) magnetic susceptibility measurements. In the case of the [EuII(N{SiMePh₂}₂)₂] complex, AC susceptibility data revealed frequency-dependent in-phase (χ') and out-of-phase (χ'') signals under an applied direct current (DC) field. americanelements.com The presence of non-zero out-of-phase signals indicates that the magnetization cannot keep pace with the oscillating AC field, a hallmark of slow relaxation dynamics. americanelements.com This behavior is characteristic of a magnet, where an energy barrier hinders the rapid reversal of the magnetic moment. americanelements.com

Determination of Effective Energy Barriers (e.g., Orbach-like Mechanism)

The slow magnetic relaxation in the [EuII(N{SiMePh₂}₂)₂] complex is dominated by a thermally activated process known as an Orbach-like mechanism. americanelements.com In this mechanism, the magnetic moment overcomes the barrier to reorientation by absorbing thermal energy to reach an excited state.

The effective energy barrier to this magnetization reversal (Ueff) was determined from both bulk magnetometry and electron paramagnetic resonance (EPR) studies. americanelements.com Analysis of the temperature dependence of the relaxation times yielded an effective barrier of approximately 8 K (specifically, ∆ ac/kB = 8.2 K from AC susceptibility data and ∆EPR/kB = 7.9 K from EPR). americanelements.com This barrier represents the energy required to flip the molecular spin from "up" to "down". americanelements.com

Elucidation of the Origin of Paramagnetic Relaxation (e.g., Axial Zero-Field Splitting)

The origin of the energy barrier and the resulting slow paramagnetic relaxation in Eu(II) SMMs is the presence of magnetic anisotropy, specifically an axial zero-field splitting (ZFS). americanelements.com Although the ⁸S₇/₂ ground state of Eu²⁺ has no orbital angular momentum, a non-zero ZFS can be induced through second-order spin-orbit coupling effects when the ion is placed in a specific, non-symmetrical coordination environment. americanelements.com

In the quasi-linear [EuII(N{SiMePh₂}₂)₂] complex, the highly axial crystal field provided by the two coordinating nitrogen atoms gives rise to a weak but crucial axial ZFS. americanelements.com This splitting lifts the degeneracy of the ground state multiplet, breaking it into four distinct Kramers doublets. americanelements.com This splitting creates the energy barrier that allows for the Orbach-like relaxation mechanism to occur at low temperatures, as the system must overcome this energy gap to reverse its magnetization. americanelements.com

Magnetic Anisotropy and Crystal Field Effects on Magnetic Behavior

Single-ion magnetic anisotropy is a vital prerequisite for observing SMM behavior in lanthanide-based systems. americanelements.com This anisotropy describes how the magnetic properties of a molecule depend on the direction of an applied magnetic field. In Eu(II) systems, which lack first-order orbital momentum, this anisotropy must be generated by the interaction of the ion's 4f electrons with the crystal field created by the surrounding ligands. americanelements.com

By carefully designing the coordination geometry, it is possible to impose a specific crystal field that induces this anisotropy. americanelements.com For the [EuII(N{SiMePh₂}₂)₂] complex, the quasi-linear geometry generates a strong axial ligand field. Ab initio calculations confirmed that this environment leads to non-negligible axial magnetic anisotropy. americanelements.com The ZFS parameters were calculated to be D/kB = –0.40 K and E/kB = +0.008 K. The small value of E compared to D indicates a predominantly axial anisotropy, which is essential for establishing the energy barrier for magnetic relaxation. americanelements.com Similar studies on dimeric Eu(II) complexes have also found that the axial ZFS parameter (D) is a dominant term in the spin Hamiltonian, even at low applied magnetic fields. americanelements.com

Direct Current (DC) Magnetic Susceptibility Measurements

Direct current (DC) magnetic susceptibility measurements provide fundamental insights into the magnetic state of Europium(II) systems. These measurements are typically presented as the product of molar magnetic susceptibility and temperature (χT) versus temperature (T).

For the [EuII(N{SiMePh₂}₂)₂] complex, the room temperature χT value was found to be 7.8 cm³ K mol⁻¹. americanelements.com This is in excellent agreement with the theoretical value of 7.875 cm³ K mol⁻¹ expected for an isolated Eu²⁺ ion with an S = 7/2 ground state. americanelements.com The χT product remains constant as the temperature is lowered to 50 K, which is characteristic of a simple paramagnet. Below 50 K, however, the χT product begins to decrease, reaching 6.3 cm³ K mol⁻¹ at 1.85 K. americanelements.com This low-temperature decline is a clear indicator of the presence of significant magnetic anisotropy and zero-field splitting (ZFS) of the ground state. americanelements.com

Magnetization versus applied magnetic field (M vs. H) studies further corroborate the presence of anisotropy. The magnetization does not reach its full saturation value of 7.0 µB even at high fields (70 kOe) and low temperatures (1.85 K), and the non-superposition of isothermal lines on a reduced magnetization plot confirms the presence of non-negligible ZFS. americanelements.com

Interactive Data Table: Magnetic Parameters for a Europium(II) SMM Complex

| Parameter | Value | Method | Significance |

|---|---|---|---|

| χT @ 300 K | 7.8 cm³ K mol⁻¹ | DC Magnetometry | Confirms S = 7/2 ground state of Eu(II) ion. americanelements.com |

| Ueff (∆ac/kB) | 8.2 K | AC Magnetometry | Quantifies the energy barrier for magnetic relaxation. americanelements.com |

| Ueff (∆EPR/kB) | 7.9 K | EPR Spectroscopy | Provides a consistent measure of the energy barrier. americanelements.com |

| Axial ZFS (D/kB) | -0.40 K | Ab Initio Calculation | Indicates axial magnetic anisotropy, the origin of the barrier. americanelements.com |

| Rhombic ZFS (E/kB) | +0.008 K | Ab Initio Calculation | Shows the anisotropy is predominantly axial (E << D). americanelements.com |

Interactive Data Table: Magnetic Parameters for Dimeric Europium(II) Complexes

| Complex | Jex (cm⁻¹) | D (cm⁻¹) | Significance |

|---|---|---|---|

| [Eu(mesBAP)₂(et₂o)]₂ | -0.018 | -0.38 | Shows weak antiferromagnetic coupling and significant axial ZFS. americanelements.com |

| [Eu(mesAcac)₂(et₂o)]₂ | -0.023 | -0.51 | Demonstrates similar weak coupling with slightly larger ZFS. americanelements.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that probes species with unpaired electrons, serves as a powerful tool for investigating the magnetic properties of materials containing europium(II) ions. The Eu²⁺ ion possesses a 4f⁷ electronic configuration, which results in a high-spin ground state (⁸S₇/₂) and makes it EPR active. frontiersin.org In materials like europium(II) bromide, EPR studies can elucidate the local symmetry of the Eu²⁺ ions, the nature of their interactions, and the influence of the crystal field. semanticscholar.orgnih.gov The resulting spectra are characterized by parameters such as the g-factor and hyperfine splitting constants, which provide detailed information about the electronic and magnetic environment of the europium ions. srce.hr

Temperature-Dependent EPR Spectra Analysis

The EPR spectra of europium-containing compounds are highly sensitive to temperature variations. semanticscholar.orgaps.org Studies on materials like Eu²⁺-doped cesium bromide (CsBr) reveal significant changes in the spectra as the temperature is lowered. At room temperature, a single Eu²⁺ center with a specific symmetry, such as axial or tetragonal, is often observed. nih.govaps.orgresearchgate.net However, upon cooling to low temperatures (e.g., below 35 K), the spectra can change dramatically, often revealing the presence of multiple, distinct Eu²⁺ centers with different local symmetries (e.g., orthorhombic). semanticscholar.orgaps.orgresearchgate.netresearchgate.net

This temperature dependence is a key indicator of changes in the local structure and magnetic interactions within the crystal lattice. semanticscholar.orgresearchgate.net For instance, in CsBr:Eu²⁺ needle image plates, a transition from a single tetragonal center at room temperature to two distinct centers (tetragonal and orthorhombic) at temperatures below 35 K has been documented. semanticscholar.orgaps.org The analysis of these spectral changes, including variations in linewidth and the emergence of new signals, provides insight into the local environment and the subtle structural modifications that occur with temperature. semanticscholar.orgresearchgate.netscispace.com

Below is a table summarizing the observed changes in Eu²⁺ centers in a CsBr host lattice as a function of temperature, which serves as an illustrative example of the phenomena studied in temperature-dependent EPR analysis.

| Temperature Range | Observed Eu²⁺ Center Symmetry | Key Spectral Features |

| Room Temperature | Single Tetragonal Center semanticscholar.orgaps.orgresearchgate.net | A spectrum consistent with a single type of Eu²⁺ environment. nih.gov |

| Low Temperature (<35 K) | Two Distinct Centers (Tetragonal and Orthorhombic) semanticscholar.orgaps.orgresearchgate.net | Emergence of new resonance lines, indicating multiple Eu²⁺ sites with different symmetries. semanticscholar.orgresearchgate.net |

Impact of Co-Dopants on Magnetic Systems (e.g., Mn²⁺-Eu³⁺ interactions)

The introduction of co-dopants into a europium-containing host can significantly alter the material's magnetic and optical properties. While the prompt specifies Mn²⁺-Eu³⁺ interactions, it is scientifically more common in this context to study the interactions between two paramagnetic ions, such as Mn²⁺ and Eu²⁺, as Eu³⁺ is typically EPR silent in its ground state. frontiersin.org The co-doping of Mn²⁺ and Eu²⁺ in various host lattices has been extensively studied to understand energy transfer mechanisms and magnetic interactions. researchgate.netd-nb.info

EPR spectroscopy can simultaneously detect signals from both Mn²⁺ and Eu²⁺ ions, allowing for a direct investigation of their interactions. researchgate.netidsi.md The presence of Mn²⁺ can influence the EPR spectrum of Eu²⁺, and vice versa, through mechanisms like dipole-dipole and exchange interactions. researchgate.net These interactions can manifest as changes in spectral linewidths, signal intensities, and the resolution of hyperfine structures. d-nb.inforesearchgate.net

For example, in studies of materials co-doped with Eu²⁺ and Mn²⁺, the EPR spectra confirm the presence of both ions within the host lattice. researchgate.net Analysis of these spectra can reveal preferential pair formation between Eu²⁺ and Mn²⁺, which enhances energy transfer efficiency between them. acs.org The concentration of the co-dopants plays a crucial role; at low concentrations, the ions may act as individual paramagnetic centers, while at higher concentrations, interactions become more prominent, leading to observable changes in the EPR spectra. researchgate.net Research on samarium chalcogenides has also utilized EPR to observe the exchange interactions between Eu²⁺-Sm²⁺ and Mn²⁺-Sm²⁺ pairs. ibm.com

Chemical Reactivity and Reaction Mechanisms of Europium Ii Bromide

Redox Chemistry of the Europium(II)/Europium(III) Couple

Europium is distinguished among the lanthanides for having the most accessible +2 oxidation state, although its most stable state is +3. rsc.orgwikipedia.org The Europium(II) ion possesses a 4f⁷ electron configuration, and the stability of this half-filled f-shell contributes to its prevalence. wikipedia.org In contrast, the Eu(III) ion has a 4f⁶ configuration. nih.gov The redox behavior of the Eu(III)/Eu(II) couple is a cornerstone of europium chemistry, with the standard electrode potential (E°) for Eu³⁺ + e⁻ ⇌ Eu²⁺ in aqueous solution being approximately -0.35 V versus the Standard Hydrogen Electrode (SHE). However, this potential is highly sensitive to the chemical environment.

The valence 4f-orbitals of europium are shielded from their surroundings by the filled 5s and 5p orbitals, which influences their bonding participation. rsc.org While the 4f–4f electronic transitions typical for Eu(III) are minimally affected by ligand choice, the 4f-to-5d transitions characteristic of Eu(II) are heavily influenced by the coordinating ligands. rsc.org The one-electron reduction of Eu(III) to Eu(II) is generally a facile process in solution electrolytes. rsc.org The redox potential of the couple can be significantly shifted depending on the solvent; for instance, the formal potential is -0.26 V versus the calomel (B162337) electrode in the weakly coordinating solvent acetonitrile, but shifts to -0.95 V in the strongly coordinating hexamethylphosphoramide. nih.gov Studies in molten chloride-bromide melts have also shown the reversible nature of the Eu(III)/Eu(II) redox reaction. researchgate.net

Europium(II) bromide is highly susceptible to oxidation. Divalent europium is a mild reducing agent and readily oxidizes in air to form Eu(III) compounds. wikipedia.org This high reactivity necessitates careful handling to prevent unintended oxidation, especially as EuBr₂ is also hygroscopic and air-sensitive. nih.gov

To maintain its integrity, this compound must be handled under an inert atmosphere, such as argon or nitrogen. ethz.chresearchgate.net Standard procedures include working in a glovebox or using Schlenk line techniques. Storage should be in tightly sealed containers in a cool, dry place, protected from moisture. ethz.chresearchgate.netnih.gov For cleaning the surface of europium metal, mechanical scraping is recommended over other methods. researchgate.net When used in synthesis, such as for perovskite nanocrystals, the high oxidation sensitivity of EuBr₂ presents a major challenge, requiring the entire process to be conducted under inert conditions. wayne.edu Strategies to mitigate oxidation in applications like medical imaging involve encapsulating the Eu(II) ion in robust complexes, which can slow the rate of oxidation by molecular oxygen. nih.gov

The hard-soft acid-base (HSAB) principle is a key consideration. The harder Eu(III) ion generally prefers hard donor atoms like oxygen, while the softer Eu(II) ion can better accommodate softer donors. For example, using nitrogen donors instead of oxygen donors in cryptand ligands was explored to tune the Eu(II)/Eu(III) redox couple. rsc.orgnih.gov Similarly, sulfur donor atoms can shift the oxidation potentials of Eu(II)-containing complexes to be more positive. rsc.org

Macrocyclic ligands, such as those based on cyclen (1,4,7,10-tetraazacyclododecane), have been extensively studied. By systematically replacing acetate (B1210297) pendant arms with glycinamide (B1583983) arms on a cyclen scaffold, researchers have demonstrated positive shifts in the Eu(III)/Eu(II) redox potentials. researchgate.net This indicates that substituting a neutral amide donor for a negatively charged carboxylate donor increases the oxidative stability of the Eu(II) complex. researchgate.net The complex with four glycinamide arms showed the most positive redox potential and highest oxidative stability in the series. researchgate.net This ability to fine-tune the redox potential is crucial for developing applications like redox-responsive MRI contrast agents. rsc.org

Sensitivity to Oxidation and Strategies for Handling under Inert Conditions

Catalytic Activity and Reaction Mechanisms

Europium oxybromide (EuOBr) has emerged as a uniquely effective catalyst for the oxidation of hydrogen bromide (HBr), a critical step in bromine-mediated processes for natural gas valorization. ethz.chresearchgate.net This catalytic system allows for low-temperature operation and demonstrates long-term stability under stoichiometric feed conditions, where other catalysts often deactivate due to excessive bromination. ethz.chresearchgate.net

Reaction with HBr: EuOBr reacts with HBr to produce Europium(III) bromide (EuBr₃) and water. EuOBr + 2HBr → EuBr₃ + H₂O

Regeneration with Oxygen: The resulting EuBr₃ is then oxidized by O₂ to regenerate the active EuOBr phase and produce molecular bromine. 2EuBr₃ + ½O₂ → 2EuOBr + Br₂

This cycle has been investigated using operando X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) to track the changes in the europium oxidation states during the reaction. Mechanistic studies, including operando photoelectron photoion coincidence (PEPICO) spectroscopy, have provided further insights. researchgate.netchimia.chresearchgate.net These studies suggest that the reaction involves the surface-catalyzed generation of bromine radicals (Br•) and molecular bromine (Br₂) from HBr on the EuOBr surface. chimia.chmdpi.com These reactive bromine species then desorb into the gas phase to participate in subsequent reactions, such as methane (B114726) bromination. ethz.chchimia.chmdpi.com The catalyst's role is to facilitate the oxidation of HBr without strongly activating the hydrocarbon itself, thus preventing undesired side reactions like combustion. mdpi.com

Europium Oxybromide (EuOBr) in Methane Oxybromination

Europium oxybromide (EuOBr) has been identified as a uniquely effective catalytic material for the oxybromination of methane (MOB). wikipedia.orgfishersci.cafishersci.fi This process is a critical component of bromine-mediated natural gas valorization, aiming to convert methane into the versatile C1 platform molecule, methyl bromide (CH₃Br). wikipedia.orgereztech.com EuOBr demonstrates exceptional and unparalleled selectivity toward methyl bromide, significantly minimizing the formation of undesirable over-oxidized products like carbon monoxide (CO) and carbon dioxide (CO₂). wikipedia.orgwikipedia.org

This hypothesis is supported by several key findings:

The reaction temperature window for methane oxybromination over EuOBr (T > 733 K) is the same as that for the non-catalytic gas-phase bromination of methane. wikipedia.org

Both reactions exhibit nearly identical apparent activation energies. wikipedia.org

EuOBr itself shows low activity in methane combustion and does not have a catalytic effect in direct methane bromination (in the absence of O₂), indicating a low propensity to activate the C-H bond of methane directly. wikipedia.org

The catalytic cycle for the regeneration of bromine from HBr over the europium-based catalyst involves the following steps:

EuOBr + 2HBr → EuBr₂ + H₂O + Br₂

EuBr₂ + ½O₂ → EuOBr

This cycle highlights the ability of the europium species to shuttle between oxybromide and bromide forms to facilitate the oxidation of HBr. The remarkably low production of COₓ over EuOBr is consistent with this gas-phase mechanism, as it prevents highly reactive methane-derived intermediates from forming on the catalyst surface where they would be prone to combustion. wikipedia.orgwikipedia.org While this mechanism enhances selectivity to bromomethanes, the formation of dibromomethane (B42720) (CH₂Br₂) alongside the desired methyl bromide remains a challenge, characteristic of free-radical halogenation pathways. wikipedia.org

| Catalyst Performance in Methane Oxybromination | |

| Catalyst | EuOBr |

| Key Reaction | Methane Oxybromination (MOB) |

| Primary Product | Methyl Bromide (CH₃Br) |

| Selectivity | Unparalleled selectivity to CH₃Br. wikipedia.orgfishersci.cafishersci.fi |

| Byproducts | Suppressed formation of CO and CO₂. wikipedia.orgwikipedia.org Inevitable formation of Dibromomethane (CH₂Br₂). wikipedia.org |

| Proposed Mechanism | Gas-phase reaction of CH₄ with Br₂. wikipedia.orgwikipedia.org |

| Catalyst Role | Oxidation of HBr to generate Br₂. wikipedia.org |

| Operating Temperature | > 733 K. wikipedia.org |

Role of Supports and Dispersion in Catalytic Performance

To enhance the economic viability of europium-based catalysts, researchers have focused on dispersing the active EuOBr phase on high-surface-area carriers. wikipedia.orgfishersci.cafishersci.fi This strategy aims to maximize the utilization of the expensive rare-earth metal by creating a high and uniform dispersion of the active sites, thereby improving performance by an order of magnitude compared to the bulk catalyst. wikipedia.orgfishersci.co.uk

The choice of support material has a significant impact on the catalytic performance in both HBr oxidation and methane oxybromination (MOB). wikipedia.org Studies investigating various carriers such as alumina (B75360) (Al₂O₃), zirconia (ZrO₂), silica (B1680970) (SiO₂), and titania (TiO₂) have shown that the support can influence the catalyst's susceptibility to bromination and its activity. wikipedia.org

Key findings on the role of supports include:

High Dispersion: Using appropriate carriers allows for the fine and uniform dispersion of the EuOBr active phase. wikipedia.orgfishersci.cafishersci.fi High-resolution transmission electron microscopy and energy-dispersive X-ray spectroscopy have confirmed an atomic-level dispersion of europium over various supported catalysts. wikipedia.org

Support-Specific Performance: For HBr oxidation, Al₂O₃ was identified as the best support. wikipedia.org It is believed that Al₂O₃ helps to stabilize the brominated form of the catalyst and promotes the evolution of bromine more effectively than the bulk system. wikipedia.org

Optimal Support for MOB: For methane oxybromination, ZrO₂ was found to be the most effective support among those tested. wikipedia.org

Impact on Byproducts: A notable drawback of using supports in MOB is the increased production of COₓ compared to the bulk EuOBr catalyst. wikipedia.org This suggests that while the supports enhance the dispersion and utilization of europium, they may also introduce sites that promote the undesirable combustion of methane or its intermediates.

Stability: Despite the harsh reaction conditions, supported catalysts have demonstrated high stability. wikipedia.org Technical catalysts prepared on Al₂O₃ and ZrO₂ extrudates showed stable activity for over 60 hours of operation with no detectable loss of europium. wikipedia.org

This research demonstrates a successful bridge between the high catalytic activity of EuOBr and the practical need for cost-effective material utilization, paving the way for the application of these systems in the sustainable valorization of natural gas. wikipedia.orgfishersci.fi

| Effect of Supports on EuOBr Catalytic Performance | |

| Goal of Using Supports | Enhance utilization of europium, improve cost-effectiveness. wikipedia.orgfishersci.co.uk |

| Achieved Dispersion | Fine, uniform, atomic-level dispersion of EuOBr. wikipedia.orgfishersci.cafishersci.fi |

| Best Support for HBr Oxidation | Aluminum Oxide (Al₂O₃). wikipedia.org |

| Best Support for Methane Oxybromination (MOB) | Zirconium Dioxide (ZrO₂). wikipedia.org |

| Effect on COₓ Production in MOB | Increased production of COₓ compared to bulk EuOBr. wikipedia.org |

| Catalyst Stability | Supported catalysts show stable performance for over 60 hours. wikipedia.org |

Applications in Advanced Functional Materials

Luminescent Materials and Phosphors

The unique electronic structure of the divalent europium ion (Eu²⁺), characterized by a 4f⁷ ground state and a 4f⁶5d¹ excited state, allows for highly efficient, spin-allowed d-f transitions. This property is the foundation for its use in various luminescent materials and phosphors.

Europium(II) bromide and its derivatives are key components in the development of next-generation X-ray scintillators. These materials are crucial for applications in medical imaging, security screening, and scientific research, where the sensitive detection of X-rays is required.

Europium(II) ions are effective activators when doped into various alkali and alkaline earth halide host lattices. These scintillators exhibit high light yields and good energy resolution, which are critical performance metrics for radiation detection.

Recent research has focused on several promising host materials for Eu²⁺ doping. For instance, cesium bromide doped with europium (CsBr:Eu²⁺) has been investigated as a potential scintillator. nih.gov Furthermore, ternary alkali alkaline earth metal halides, such as rubidium calcium bromide (RbCaBr₃) and rubidium calcium hexabromide (Rb₄CaBr₆), have shown excellent scintillation properties when activated with Eu²⁺. researchgate.netosti.gov

The performance of these scintillators is highly dependent on the concentration of the Eu²⁺ dopant. Studies have shown that increasing the dopant concentration in RbCaBr₃:Eu and Rb₄CaBr₆:Eu leads to improved light yield and energy resolution. researchgate.netosti.gov For Rb₄CaBr₆:Eu, the highest light yield recorded is 71,000 photons per megaelectronvolt (ph/MeV), while for RbCaBr₃:Eu, it is 45,000 ph/MeV. researchgate.netnih.gov The primary decay component for Rb₄CaBr₆:Eu increases from 2.07 µs to 2.83 µs with increasing dopant concentration, and a longer secondary component of around 8 µs is also present. osti.gov In contrast, the decay time of RbCaBr₃:Eu increases from 2.3 µs to 2.8 µs with higher Eu²⁺ concentration. researchgate.net

| Property | Value | Reference |

|---|

A key strategy for improving the performance of scintillators is bandgap engineering. By creating hybrid materials that incorporate organic cations with inorganic europium bromide structures, it is possible to tune the bandgap and enhance the light yield.

Research into hybrid Eu(II)-bromide scintillators has demonstrated that modifying the organic component can lead to a narrower bandgap, which in turn results in a higher light yield. For example, in a series of hybrid compounds with the general formula [Cat]EuBr₃MeOH, where 'Cat' represents different organic cations, the material containing 1-ethyl-3-methylimidazolium (B1214524) ([Emim]EuBr₃MeOH) exhibited an enhanced light yield of 43,000 ± 100 ph/MeV⁻¹. This improvement is attributed to the smaller bandgap of the [Emim]Br component.

For imaging applications, spatial resolution is a critical parameter. Studies on scintillator films made from europium(II)-based bromide hybrids have shown promising results. For instance, a scintillator film using [Emim]EuBr₃MeOH demonstrated a spatial resolution greater than 10 line pairs per millimeter (lp/mm). researchgate.net Another study on a hybrid Eu(II)-bromide scintillator embedded in an anodic aluminum oxide (AAO) film reported an even higher spatial resolution of approximately 27.3 lp/mm.

Energy resolution, which is the ability to distinguish between gamma rays of different energies, is another crucial factor. For CsEuBr₃ single crystals, an energy resolution of 6.2 ± 0.4 % at 662 keV has been reported. rsc.org In Eu²⁺-doped rubidium calcium bromide scintillators, the energy resolution was found to improve with increasing dopant concentration. researchgate.net

The luminescent properties of this compound are also being harnessed for the development of light-emitting diodes (LEDs) and light-emitting electrochemical cells (LECs). The focus is particularly on achieving efficient emission in the deep-blue region of the spectrum, which is a critical component for full-color displays and solid-state lighting.

Europium(II) complexes and europium-doped materials are being explored as emitters for deep-blue light. The sharp and efficient emission from the 5d-4f transition of Eu²⁺ makes it an attractive candidate for overcoming the challenges associated with stable and efficient deep-blue emitters in organic light-emitting diodes (OLEDs) and perovskite LEDs (PeLEDs).

Recent advancements have demonstrated high-efficiency deep-blue PeLEDs based on the lead-free perovskite CsEuBr₃. These devices exhibit a bright blue emission centered at 448 nm with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.04). osti.govarxiv.org They have achieved a maximum external quantum efficiency (EQE) of 6.5%. osti.govarxiv.org

In another approach, Eu(II) complexes with specifically designed organic ligands have been used to create efficient deep-blue OLEDs. One such device showed a maximum EQE of 4.7%, a maximum luminance of 1307 cd/m², and CIE coordinates of (0.13, 0.08). wikipedia.org Furthermore, deep-blue LEDs based on CsBr:Eu²⁺ nanocrystals have achieved a record EQE of 3.15% with emission at 441 nm and CIE coordinates of (0.158, 0.023). americanelements.com

| Property | Value | Reference |

|---|

Light-Emitting Devices (LEDs) and Electrochemical Cells (LECs)

Exciton (B1674681) Utilization Efficiency in LECs

Light-Emitting Electrochemical Cells (LECs) are recognized for their simple, single-layer structure and cost-effective manufacturing, making them promising for solid-state lighting. nih.gov However, the development of high-efficiency blue LECs has been a limiting factor for their broader application. nih.gov